Tert-butyl 3-(4-(trifluoromethoxy)phenyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-(trifluoromethoxy)phenyl)azetidine-1-carboxylate is a chemical compound characterized by its complex molecular structure, which includes a tert-butyl group, an azetidine ring, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-(4-(trifluoromethoxy)phenyl)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method is the cyclization of a suitable precursor containing the trifluoromethoxyphenyl group. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(4-(trifluoromethoxy)phenyl)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethoxy group can enhance the stability and reactivity of the resulting compounds.
Biology: In biological research, Tert-butyl 3-(4-(trifluoromethoxy)phenyl)azetidine-1-carboxylate may be used as a probe to study biological processes or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or improve existing ones. Its unique structure may contribute to the development of compounds with enhanced pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as increased resistance to degradation or improved performance in various applications.
Mechanism of Action
The mechanism by which Tert-butyl 3-(4-(trifluoromethoxy)phenyl)azetidine-1-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the compound's role within it.
Comparison with Similar Compounds
1-tert-Butyl-3-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine: This compound shares a similar trifluoromethoxyphenyl group but has a different core structure.
3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine: Another related compound with a fluorophenyl group instead of a trifluoromethoxyphenyl group.
Uniqueness: Tert-butyl 3-(4-(trifluoromethoxy)phenyl)azetidine-1-carboxylate is unique due to its azetidine ring, which provides distinct chemical reactivity compared to pyrazole-based compounds. This structural difference can lead to different biological and chemical properties.
Properties
Molecular Formula |
C15H18F3NO3 |
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Molecular Weight |
317.30 g/mol |
IUPAC Name |
tert-butyl 3-[4-(trifluoromethoxy)phenyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H18F3NO3/c1-14(2,3)22-13(20)19-8-11(9-19)10-4-6-12(7-5-10)21-15(16,17)18/h4-7,11H,8-9H2,1-3H3 |
InChI Key |
LLSOZIRHGZIWJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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